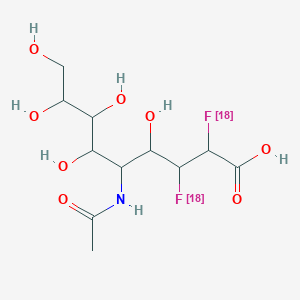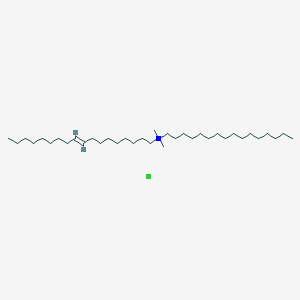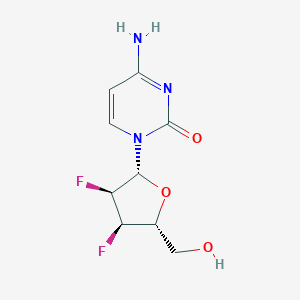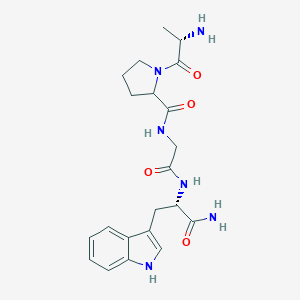![molecular formula C21H25N3O2S B238471 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism Of Action
The mechanism of action of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting this pathway, the compound induces apoptosis and disrupts the cell cycle, leading to the death of cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may cause significant damage to healthy cells. However, one limitation is that the compound may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Future Directions
There are several future directions for research on 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One area of research could focus on developing more effective synthesis methods to produce the compound in larger quantities. Additionally, further studies could investigate the compound's efficacy in different types of cancer and its potential applications in the treatment of other diseases, such as inflammatory diseases. Finally, research could focus on developing new compounds based on the structure of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide with improved efficacy and lower toxicity profiles.
Synthesis Methods
The synthesis of 4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide involves the reaction of 3-aminobenzoic acid with tert-butyl isocyanide and propanoic anhydride in the presence of a catalyst. The resulting compound is then treated with thioamide to produce the final product.
Scientific Research Applications
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been studied for its potential applications in cancer treatment. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. Additionally, the compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
Product Name |
4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide |
|---|---|
Molecular Formula |
C21H25N3O2S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H25N3O2S/c1-5-18(25)22-16-7-6-8-17(13-16)23-20(27)24-19(26)14-9-11-15(12-10-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25)(H2,23,24,26,27) |
InChI Key |
XDSDTRMXZDMFEO-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)


![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)